3-Methoxypyrrolidin-2-one
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Overview
Description
3-Methoxypyrrolidin-2-one is a five-membered lactam, a type of heterocyclic compound containing a nitrogen atom It is a derivative of pyrrolidin-2-one, where a methoxy group is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxypyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of functionalized acyclic substrates. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specific oxidants and additives to control the selectivity and efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Methoxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Methoxypyrrolidin-2-one has numerous applications in scientific research:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is utilized in the production of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 3-Methoxypyrrolidin-2-one involves its interaction with various molecular targets and pathways. For instance, its derivatives can bind to specific proteins or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
3-Methoxypyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The parent compound without the methoxy group.
N-Methylpyrrolidin-2-one: A derivative with a methyl group attached to the nitrogen atom.
Pyrrolidin-2,5-dione: A compound with an additional carbonyl group at the fifth position.
These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
3-methoxypyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMJZLDWJVJGFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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